N-(4-acetylphenyl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-(4-acetylphenyl)-2-(2-methoxyphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a methoxyphenoxy group through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(2-methoxyphenoxy)acetamide can be achieved through a multi-step process involving the following key steps:
Acetylation of 4-aminophenol: The starting material, 4-aminophenol, is acetylated using acetic anhydride in the presence of a base such as pyridine to yield N-(4-acetylphenyl)amine.
Etherification: The N-(4-acetylphenyl)amine is then reacted with 2-methoxyphenol in the presence of a suitable base like potassium carbonate and a phase transfer catalyst such as tetrabutylammonium bromide to form N-(4-acetylphenyl)-2-(2-methoxyphenoxy)amine.
Amidation: Finally, the N-(4-acetylphenyl)-2-(2-methoxyphenoxy)amine is subjected to amidation using acetic anhydride to yield the desired compound, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Corresponding oxidized amide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted amide derivatives with different functional groups.
Scientific Research Applications
N-(4-acetylphenyl)-2-(2-methoxyphenoxy)acetamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methoxyphenoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-acetylphenyl)-2-(2-methoxyphenoxy)acetamide can be compared with other similar compounds, such as:
N-(4-acetylphenyl)-2-(2-hydroxyphenoxy)acetamide: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and biological activity.
N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide: The presence of a chloro group can influence the compound’s chemical properties and interactions with molecular targets.
N-(4-acetylphenyl)-2-(2-nitrophenoxy)acetamide: The nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(19)13-7-9-14(10-8-13)18-17(20)11-22-16-6-4-3-5-15(16)21-2/h3-10H,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPZZFSHFKXFQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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